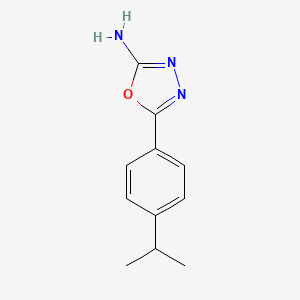

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 49579-79-5

Cat. No.: VC2461505

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49579-79-5 |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C11H13N3O/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) |

| Standard InChI Key | JRWCCUFACVZBSS-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C2=NN=C(O2)N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NN=C(O2)N |

Introduction

Chemical Structure and Properties

Structural Features

5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine consists of a central 1,3,4-oxadiazole ring with an amino group at position 2 and a 4-isopropylphenyl substituent at position 5. The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in a specific arrangement that contributes to the compound's biological activity.

Physicochemical Properties

The physicochemical properties of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine are summarized in Table 1, providing insight into its potential pharmacokinetic behavior.

Table 1: Physicochemical Properties of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine

| Property | Characteristic |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | Approximately 203.25 g/mol |

| Physical State | Crystalline solid (predicted based on similar compounds) |

| Functional Groups | 1,3,4-oxadiazole ring, primary amine, isopropyl group |

| Hydrogen Bond Donors | 2 (NH₂ group) |

| Hydrogen Bond Acceptors | 3 (two nitrogen atoms and one oxygen atom) |

| Structural Features | Planar oxadiazole ring with 4-isopropylphenyl substituent |

The 2-amino group provides hydrogen bonding capability, which is crucial for interactions with biological targets, while the 4-isopropylphenyl moiety contributes to the lipophilicity of the molecule, potentially enhancing its membrane permeability and pharmacokinetic properties.

Synthesis Methods

Oxidative Cyclization Approaches

Various methodologies have been reported for the synthesis of 2-amino-1,3,4-oxadiazole derivatives that can be adapted for 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine. One efficient approach involves the oxidative cyclization of semicarbazones derived from appropriate aldehydes. Researchers have employed different oxidants to increase the yield of 2-amino-1,3,4-oxadiazoles through the cyclization of acylthiosemicarbazide precursors .

Photocatalytic Method

A noteworthy synthetic route for 2-amino-5-substituted-1,3,4-oxadiazoles involves a photocatalytic approach using eosin-Y under visible light. This method utilizes atmospheric oxygen and CBr₄ for the oxidative heterocyclization of substituted semicarbazones. This approach offers significant advantages, including high yields (92-94% for similar compounds), rapid reaction times, and environmentally friendly conditions utilizing visible light .

Palladium-Catalyzed Synthesis

T. Fang et al. developed a palladium-catalyzed oxidative annulation methodology for the preparation of 2-amino-1,3,4-oxadiazole derivatives. This method involves the reaction of substituted isocyanides with appropriate hydrazides in the presence of toluene and oxygen, followed by cyclization to produce the desired oxadiazole compounds .

One-Pot Synthesis Method

An eco-friendly approach for synthesizing 2-amino-1,3,4-oxadiazole derivatives employs propanephosphonic anhydride (T3P) as a coupling reagent. This one-pot synthesis method offers several advantages, including mild reaction conditions, high solubility in water, compatibility with a wide range of functional groups, and minimal epimerization .

Pharmacological Activities

Enzyme Inhibitory Activities

Structurally related 1,3,4-oxadiazole derivatives have shown promising enzyme inhibitory properties. N-phenyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives, which share structural similarities with 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine, have demonstrated inhibitory effects against monoamine oxidase enzymes (MAO-A and MAO-B) and cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase) .

Table 2: Enzyme Inhibitory Activities of Selected 1,3,4-oxadiazol-2-amine Derivatives

| Compound | MAO-A Inhibition (IC₅₀, μM) | MAO-B Inhibition (IC₅₀, μM) | AChE Inhibition (IC₅₀, μM) |

|---|---|---|---|

| N-phenyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives | 0.11-3.46 | 0.80-3.08 | 0.83-2.67 |

| Compound 4m (most potent MAO-A inhibitor) | 0.11 | ~2.75 (25-fold selectivity) | Not reported |

| Compounds 4d, 4e, and 4g | Effective inhibition | Effective inhibition | Effective inhibition |

These findings suggest that 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine may possess similar enzyme inhibitory properties, making it a potential candidate for neurological disorders where these enzymes play crucial roles .

Structure-Activity Relationships

Role of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring provides a rigid scaffold that positions substituents in a specific spatial arrangement, which is critical for receptor binding. The heterocyclic ring contains multiple sites for hydrogen bonding and electronic interactions with biological targets, contributing significantly to the compound's pharmacological activities.

Influence of the 4-Isopropylphenyl Group

The 4-isopropylphenyl substituent at position 5 contributes to the lipophilicity of the molecule, potentially enhancing cell membrane permeability. Structure-activity relationship studies on similar compounds suggest that the position and electronic properties of substituents on the phenyl ring significantly influence biological activity.

Importance of the 2-Amino Group

The 2-amino functionality serves as both a hydrogen bond donor and acceptor, enabling multiple interaction points with biological targets. This group is also susceptible to various modifications, offering opportunities for the development of more potent and selective derivatives with enhanced pharmacokinetic properties.

Comparison with Structurally Related Compounds

Comparison with 5-(4-isopropylphenyl)-1,3,4-oxadiazol-2(3H)-one

The structurally related compound 5-(4-isopropylphenyl)-1,3,4-oxadiazol-2(3H)-one (CID: 312920) differs from our target compound in the functional group at position 2. This compound has a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol .

Key differences include:

-

The 2-one derivative contains a carbonyl group at position 2 instead of an amino group

-

Different hydrogen-bonding capabilities, with the 2-amine serving as a stronger hydrogen bond donor

-

Potentially distinct pharmacological properties due to these structural differences

Comparison with N-Substituted 2-Amino-1,3,4-oxadiazoles

N-phenyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives, as reported by researchers, differ from 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine in having an additional phenyl group attached to the amino nitrogen. These compounds have demonstrated promising inhibitory effects against various enzymes, including MAO-A, MAO-B, and AChE .

Future Research Directions

Synthesis Optimization

Future research should focus on developing optimized, scalable, and environmentally friendly synthetic routes for 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine. The photocatalytic and palladium-catalyzed approaches offer promising starting points for further refinement.

Comprehensive Biological Evaluation

A thorough investigation of the biological activities of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine is essential to understand its therapeutic potential fully. This should include:

-

Enzyme inhibition assays for MAO-A, MAO-B, and cholinesterases

-

Anticancer screening against various cell lines

-

Evaluation of antimicrobial, anti-inflammatory, and antioxidant properties

-

Assessment of pharmacokinetic parameters and toxicity profiles

Structural Modifications

Strategic modifications of the 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine scaffold could lead to more potent and selective derivatives. Potential modifications include:

-

Substitutions on the isopropylphenyl group to modulate electronic and steric properties

-

Derivatization of the 2-amino group to enhance target selectivity and pharmacokinetic properties

-

Bioisosteric replacements of various structural elements to optimize biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume